molecular formula C10H11ClIN B13681581 1-(2-Chloro-4-iodobenzyl)azetidine

1-(2-Chloro-4-iodobenzyl)azetidine

Cat. No.: B13681581
M. Wt: 307.56 g/mol
InChI Key: RDILUFPBXLDSAK-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-iodobenzyl)azetidine is a chemical compound with the molecular formula C10H11ClIN. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-iodobenzyl)azetidine typically involves the reaction of 2-chloro-4-iodobenzyl chloride with azetidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the azetidine ring attacks the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-iodobenzyl)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can lead to different functionalized derivatives of the azetidine ring .

Scientific Research Applications

1-(2-Chloro-4-iodobenzyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-iodobenzyl)azetidine is primarily related to its ability to undergo various chemical transformations. The azetidine ring’s strain and the presence of reactive substituents (chloro and iodo groups) make it highly reactive under appropriate conditions. These features enable the compound to interact with different molecular targets and pathways, leading to the formation of various functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 1-(2-Chloro-4-iodobenzyl)azetidine

This compound is unique due to its specific substitution pattern on the benzyl ring and the presence of the azetidine ring.

Properties

Molecular Formula

C10H11ClIN

Molecular Weight

307.56 g/mol

IUPAC Name

1-[(2-chloro-4-iodophenyl)methyl]azetidine

InChI

InChI=1S/C10H11ClIN/c11-10-6-9(12)3-2-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2

InChI Key

RDILUFPBXLDSAK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=C(C=C(C=C2)I)Cl

Origin of Product

United States

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